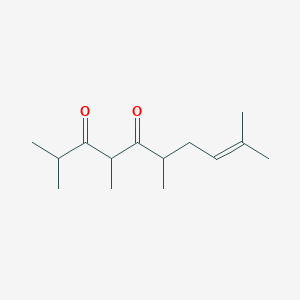

2,5,7,9-Tetramethyl-2-decene-6,8-dione

Description

Structure

3D Structure

Properties

CAS No. |

13851-07-5 |

|---|---|

Molecular Formula |

C14H24O2 |

Molecular Weight |

224.34 g/mol |

IUPAC Name |

2,4,6,9-tetramethyldec-8-ene-3,5-dione |

InChI |

InChI=1S/C14H24O2/c1-9(2)7-8-11(5)14(16)12(6)13(15)10(3)4/h7,10-12H,8H2,1-6H3 |

InChI Key |

VNEFXHWAHYWLHU-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)C(C)C(=O)C(C)CC=C(C)C |

Canonical SMILES |

CC(C)C(=O)C(C)C(=O)C(C)CC=C(C)C |

Other CAS No. |

13851-07-5 |

Origin of Product |

United States |

Contextualization of Complex Polyketone and Unsaturated Dione Architectures in Chemical Research

Complex polyketone and unsaturated dione (B5365651) frameworks are of significant interest in modern chemical research. Polyketones, which are compounds characterized by multiple ketone groups, serve as powerful and versatile building blocks in organic synthesis. rsc.orgnih.gov Their chemical properties can vary widely depending on the sequence of the ketone groups within the carbon chain. rsc.org This variability allows for their derivatization into a wide array of functional materials, including π-conjugated chromophores and molecular assemblies. rsc.org

Aliphatic polyketones, synthesized from carbon monoxide and olefins, are noted for their high reactivity towards nucleophilic addition, which facilitates their conversion into polymers with diverse chemical functionalities. researchgate.net The study of polyketone compounds is a mature field, with research spanning over 150 years, yet it continues to evolve with the development of new ketone sequences. rsc.org These compounds are crucial intermediates in the synthesis of complex molecules, such as polyaromatic hydrocarbons (PAHs) and nitrogen-doped PAHs. nih.gov The copolymers of carbon monoxide and ethylene (B1197577), known as aliphatic polyketones, have garnered considerable attention for their unique properties and degradability. nih.gov

Structural Characteristics and Chemical Nomenclature of 2,5,7,9 Tetramethyl 2 Decene 6,8 Dione

The defining features of 2,5,7,9-Tetramethyl-2-decene-6,8-dione are its ten-carbon chain, a carbon-carbon double bond, and two ketone functional groups. The nomenclature specifies the precise location of these features. The "decene" root indicates a 10-carbon chain with a double bond at the second position. The "dione" suffix points to two ketone groups, located at the sixth and eighth carbons. Finally, "2,5,7,9-Tetramethyl" identifies four methyl group substituents at the corresponding positions along the chain.

The compound has a molecular formula of C₁₄H₂₄O₂ and a molecular weight of approximately 224.34 g/mol . nih.govguidechem.com

Below is a table summarizing the key computed properties and identifiers for this compound.

| Property | Value |

| Molecular Formula | C₁₄H₂₄O₂ nih.gov |

| Molecular Weight | 224.34 g/mol nih.gov |

| IUPAC Name | 2,4,6,9-tetramethyldec-8-ene-3,5-dione nih.gov |

| CAS Number | 13851-07-5 nih.govguidechem.comnist.gov |

| Canonical SMILES | CC(C)C(=O)C(C)C(=O)C(C)CC=C(C)C guidechem.com |

| InChI Key | VNEFXHWAHYWLHU-UHFFFAOYSA-N guidechem.comnist.gov |

| Topological Polar Surface Area | 34.1 Ų nih.gov |

| XLogP3 | 3.9 nih.gov |

This data is computationally generated and sourced from PubChem. nih.gov

Overview of Research Significance for Polyketone Derivatives in Advanced Organic Synthesis

Polyketone derivatives are highly significant in advanced organic synthesis due to their role as versatile intermediates. rsc.org Their inherent reactivity allows them to be transformed into a multitude of other organic functional materials. nih.gov For instance, the 1,4-dicarbonyl groups in aliphatic polyketones are susceptible to nucleophilic addition, enabling their conversion into polymers containing varied chemical groups like pyrroles, thiols, and alcohols. researchgate.net

The development of non-alternating polyketones, which differ from the perfectly alternating structures, has opened avenues for creating new materials with unique properties. nih.gov Research in this area focuses on designing novel catalysts for the copolymerization of ethylene (B1197577) and carbon monoxide to control the polymer chain structure. nih.gov Furthermore, polyketone building blocks, whether planar or non-planar, are fundamental in constructing complex three-dimensional structures and functional materials like covalent organic frameworks (COFs) and N-doped polyaromatic hydrocarbons. nih.gov The adaptability of the polyketone backbone makes it a cornerstone for structural diversity in synthetic chemistry. rsc.org

Computational and Theoretical Investigations of 2,5,7,9 Tetramethyl 2 Decene 6,8 Dione

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in predicting the behavior of molecules. For 2,5,7,9-tetramethyl-2-decene-6,8-dione, these methods can offer a glimpse into its electronic environment and potential reactivity.

Density Functional Theory (DFT) for Molecular Orbital Analysis and Charge Distribution

While specific, in-depth Density Functional Theory (DFT) studies on this compound are not widely published, the principles of DFT allow for a theoretical exploration of its electronic properties. Such calculations would typically involve the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, DFT calculations can map the electron density surface, revealing the distribution of charge across the molecule. In this compound, the electronegative oxygen atoms of the dione (B5365651) group are expected to be regions of high electron density, making them potential sites for electrophilic attack. Conversely, the adjacent carbonyl carbons would exhibit a partial positive charge, rendering them susceptible to nucleophilic attack.

Transition State Computations for Elucidating Reaction Mechanisms and Activation Barriers

To date, there is a lack of published research detailing transition state computations for reactions involving this compound. Such studies are crucial for understanding the mechanisms of reactions in which this compound participates and for determining the energy barriers associated with these transformations. Theoretical investigations in this area would provide valuable information for optimizing reaction conditions and predicting product formation.

Conformational Analysis and Stereochemical Preferences

The flexibility of the decene chain in this compound allows for a multitude of possible three-dimensional arrangements or conformations.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

Comprehensive molecular mechanics and dynamics simulations for this compound have not been extensively reported. These computational techniques are essential for exploring the conformational landscape of the molecule, identifying stable low-energy conformers, and understanding its dynamic behavior.

Potential Energy Surface Mapping and Energy Minimization Studies

Mapping the potential energy surface through systematic changes in dihedral angles would reveal the most stable conformations of this compound. Energy minimization studies would further refine these structures to identify the global minimum and other low-energy conformers that are likely to exist at room temperature.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) and Validation with Experimental Data

Computational methods can predict spectroscopic data, which can then be compared with experimental results for validation.

For this compound, computational software can predict its Nuclear Magnetic Resonance (NMR) spectra. The predicted chemical shifts for the various carbon and hydrogen atoms would be influenced by their local electronic environments. For instance, the protons and carbons of the methyl groups would have distinct shifts compared to those in the alkene and dione functionalities.

| Parameter | Predicted Value |

| ¹H-NMR Chemical Shifts (ppm) | |

| CH₃ (alkene) | ~1.7 |

| CH₃ (aliphatic) | ~0.9 - 1.2 |

| CH (methine) | ~2.5 - 3.0 |

| CH₂ (methylene) | ~2.2 - 2.6 |

| =CH (alkene) | ~5.0 - 5.5 |

| ¹³C-NMR Chemical Shifts (ppm) | |

| C=O (ketone) | ~200 - 210 |

| C=C (alkene) | ~120 - 140 |

| CH₃ | ~15 - 25 |

| CH | ~40 - 50 |

| CH₂ | ~30 - 40 |

| IR Vibrational Frequencies (cm⁻¹) | |

| C=O Stretch | ~1700 - 1725 |

| C=C Stretch | ~1640 - 1680 |

| C-H Stretch (sp³) | ~2850 - 3000 |

| C-H Stretch (sp²) | ~3010 - 3100 |

It is imperative to note that these are generalized predictions. Actual computational studies would provide more precise values that would require experimental validation for confirmation. The lack of published experimental and detailed computational data underscores the need for further research into the chemical properties of this compound.

Structure-Reactivity Relationship (SRR) Modeling for Predictive Chemistry

Structure-Reactivity Relationship (SRR) modeling for this compound aims to establish a correlation between its molecular structure and its chemical reactivity. By understanding how different structural features influence the compound's behavior, predictive models can be developed. These models are crucial for anticipating the compound's reactivity in various chemical environments without the need for extensive empirical testing.

The molecular structure of this compound is characterized by several key functional groups and structural motifs that are central to its reactivity. These include the α,β-unsaturated ketone system, the β-diketone moiety, and the steric bulk imparted by the methyl groups. Computational methods such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in elucidating the electronic and steric effects governing its reactivity. nih.govtandfonline.com

Key Structural Features and Their Predicted Influence on Reactivity:

α,β-Unsaturated Ketone System: The conjugation of the carbon-carbon double bond with one of the carbonyl groups creates a delocalized π-system. libretexts.org This delocalization results in electrophilic centers at both the carbonyl carbon and the β-carbon, making them susceptible to nucleophilic attack. libretexts.org The mode of addition (1,2- vs. 1,4-addition) is influenced by the nature of the nucleophile and the reaction conditions. libretexts.org

β-Diketone Moiety: The 1,3-dicarbonyl arrangement allows for the formation of a stable enol tautomer, facilitated by intramolecular hydrogen bonding. nih.gov The acidity of the α-protons is significantly increased due to the electron-withdrawing nature of the two carbonyl groups, making this position a prime site for deprotonation and subsequent reactions.

Steric Hindrance: The presence of four methyl groups at positions 2, 5, 7, and 9 introduces considerable steric hindrance around the reactive centers. This steric bulk can modulate the accessibility of the electrophilic and nucleophilic sites, thereby influencing the regioselectivity and stereoselectivity of reactions.

Hypothetical SRR Data Table:

To illustrate the principles of SRR, the following table presents hypothetical data from a computational study on the reactivity of this compound with a model nucleophile. The data explores how modifications to the substituent at the 9-position could influence the reaction rate, based on calculated electronic and steric descriptors.

| Derivative (Modification at C9) | Electronic Descriptor (LUMO Energy, eV) | Steric Descriptor (Taft's Es) | Predicted Relative Reaction Rate |

| -CH(CH₃)₂ (Parent) | -1.25 | -0.47 | 1.00 |

| -CH₃ | -1.20 | 0.00 | 1.50 |

| -H | -1.15 | 1.24 | 2.50 |

| -CF₃ | -1.50 | -1.16 | 0.80 |

This table is for illustrative purposes and does not represent experimental data.

In Silico Design of Novel Transformations and Derivatives

The insights gained from SRR modeling can be leveraged for the in silico design of novel transformations and derivatives of this compound. Computational tools allow for the virtual screening of potential reactions and the rational design of new molecules with tailored properties.

Design of Novel Transformations:

Computational chemistry can be employed to explore reaction pathways that might be difficult to predict or optimize experimentally. For this compound, this could include:

Selective Hydrogenation: Modeling the interaction of the compound with various hydrogenation catalysts could help in designing a process for the selective reduction of either the carbon-carbon double bond or one of the carbonyl groups.

Michael Addition Reactions: By simulating the reaction with a library of nucleophiles, it is possible to predict the regioselectivity (1,4-addition) and stereoselectivity of Michael addition reactions at the α,β-unsaturated system. libretexts.org

Heterocyclic Synthesis: The β-diketone moiety is a versatile precursor for the synthesis of various heterocyclic compounds. Computational modeling can be used to design and predict the outcomes of condensation reactions with reagents like hydrazines, hydroxylamines, and ureas to form pyrazoles, isoxazoles, and pyrimidines, respectively.

Design of Novel Derivatives:

In silico methods are also powerful for designing novel derivatives with enhanced or specific properties, such as increased biological activity or improved material characteristics. By systematically modifying the parent structure and calculating the resulting properties, promising candidates can be identified for synthesis.

Hypothetical Design of a Novel Derivative:

Consider the design of a derivative with enhanced metal-chelating properties. The β-diketone functionality is known to chelate metal ions. To improve this property, one might consider introducing additional coordinating atoms. For instance, a hydroxyl group could be introduced at the C4 position.

Computational Analysis of a Hypothetical Derivative:

| Compound | Structural Modification | Calculated Metal Ion Affinity (kJ/mol) | Predicted Application |

| This compound | Parent Compound | -150 | Catalyst Precursor |

| 4-Hydroxy-2,5,7,9-tetramethyl-2-decene-6,8-dione | Introduction of -OH at C4 | -220 | Enhanced Metal Extraction Agent |

This table is for illustrative purposes and does not represent experimental data.

Through such computational explorations, the chemical space around this compound can be efficiently navigated, accelerating the discovery of new reactions and molecules with valuable applications.

Applications of 2,5,7,9 Tetramethyl 2 Decene 6,8 Dione As a Synthetic Building Block in Research

Role as a Precursor in the Total Synthesis of Complex Natural Products

The intricate structures of natural products often pose significant challenges to synthetic chemists. The strategic use of well-defined precursors is a cornerstone of overcoming these hurdles. While no specific total syntheses employing 2,5,7,9-Tetramethyl-2-decene-6,8-dione have been prominently documented, its polyketone-like features suggest a potential, yet unexplored, role in this field.

Biomimetic Synthesis Approaches Leveraging its Polyketone Features

Biomimetic synthesis seeks to replicate nature's synthetic strategies in the laboratory. Many natural products, particularly those with antimicrobial or other bioactive properties, are derived from polyketide pathways. These pathways involve the sequential condensation of simple carboxylic acid derivatives to form long carbon chains with regularly spaced ketone or hydroxyl groups.

The structure of this compound, with its dione (B5365651) functionality, bears a resemblance to segments of polyketide chains. In a hypothetical biomimetic approach, this compound could serve as a mid-stage intermediate, allowing for the introduction of a pre-functionalized carbon skeleton into a synthetic sequence. The methyl substitutions on the chain could also mimic the branching patterns seen in some natural polyketides.

Integration into Convergent and Divergent Synthetic Strategies for Bioactive Molecules

Modern synthetic chemistry relies heavily on convergent and divergent strategies to improve efficiency and enable the creation of molecular libraries for drug discovery.

Convergent Synthesis: In a convergent approach, complex molecules are assembled from several individual fragments that are synthesized separately and then joined together. The dione functionality in this compound could be selectively reacted at either ketone, allowing for the sequential or simultaneous attachment of different molecular fragments. This would position it as a key coupling partner in the later stages of a synthetic route.

Divergent Synthesis: A divergent strategy involves the modification of a common intermediate to produce a variety of structurally related compounds. The two ketone groups and the carbon-carbon double bond in this compound offer multiple points for chemical modification. For instance, selective reduction of one or both ketones, or their conversion to other functional groups, could lead to a diverse range of new molecules from a single starting material.

Scaffold for the Development of Novel Organic Materials and Functional Molecules

The development of new materials with tailored properties is a major focus of modern chemical research. The unique structure of this compound suggests its potential as a foundational element in the creation of such materials.

Monomer in the Synthesis of Advanced Polymer Structures

Polymers with specialized properties are in high demand for a wide range of applications. The incorporation of monomers with specific functional groups can be used to control the physical and chemical characteristics of the resulting polymer.

Theoretically, this compound could be utilized as a co-monomer in polymerization reactions. The ketone functionalities could be used to introduce cross-linking sites, thereby altering the mechanical properties of the polymer. Furthermore, the unsaturated bond within the decene chain could potentially participate in certain types of polymerization reactions.

Design of Ligands for Asymmetric Catalysis Research

Asymmetric catalysis, which enables the selective synthesis of a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. This field relies on the design of chiral ligands that can effectively control the stereochemical outcome of a reaction.

While there is no specific literature detailing the use of this compound in this context, its dione structure presents a potential starting point for the synthesis of novel chiral ligands. The ketones could be converted to chiral diols, which are common structural motifs in privileged chiral ligands. Subsequent modification of the carbon backbone could lead to the development of new ligand families for asymmetric transformations.

Intermediate in the Synthesis of Specialty Chemicals for Scientific Research and Development

The value of a chemical compound in research and development is often tied to its ability to serve as a versatile intermediate for the synthesis of other, more specialized molecules. ontosight.ai The chemical reactivity inherent in the structure of this compound, with its two ketone groups and a double bond, makes it a candidate for such a role. ontosight.ai

The differential reactivity of these functional groups could be exploited to selectively introduce new functionalities, leading to the creation of a wide array of derivatives. These derivatives could then be used as probes in biological studies, as building blocks for supramolecular assemblies, or as components in the development of new analytical reagents. The potential for this compound to act as a key intermediate underscores its possible, though currently underexplored, utility in advancing various areas of scientific research. ontosight.ai

Preparation of Analytical Standards and Reference Compounds

The synthesis of analytical standards is a critical aspect of chemical analysis, providing a baseline for the identification and quantification of a substance. Due to its defined structure, this compound can serve as a precursor for the creation of such standards. The process would involve a controlled and well-documented synthesis of the compound, followed by rigorous purification and characterization to establish its identity and purity. This highly pure sample can then be used as a reference material in various analytical techniques, such as chromatography and spectroscopy, to accurately identify and quantify the compound in complex mixtures.

Synthesis of Chemical Probes for Mechanistic Biological Investigations (non-clinical)

Chemical probes are small molecules designed to interact with biological macromolecules, enabling the study of biological processes. nih.gov The unique structure of this compound, with its diketone functionality and unsaturated bond, offers a scaffold for the synthesis of novel chemical probes. For instance, the ketone groups can be modified to introduce reporter tags, such as fluorophores or biotin, allowing for the visualization and tracking of the molecule within a biological system. The double bond provides a site for further chemical modification, enabling the attachment of reactive groups that can covalently bind to target proteins or other biomolecules. These probes can then be used in non-clinical settings to investigate enzyme function, receptor binding, and other cellular mechanisms. nih.gov

Derivatization for Pharmacophore Identification in Drug Discovery Research (as a synthetic intermediate)

In drug discovery, a pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The process of derivatization, or the chemical modification of a compound to produce a series of related structures, is a key strategy for identifying and optimizing pharmacophores. This compound can serve as a valuable synthetic intermediate in this process. By systematically modifying its structure—for example, by reducing the ketones, altering the position of the double bond, or adding substituents—a library of derivatives can be generated. These derivatives can then be screened for biological activity, and the structure-activity relationships can be analyzed to identify the key features required for a desired therapeutic effect. This information is invaluable for the design of new and more potent drug candidates.

Applications in Advanced Chemical Biology and Chemoenzymatic Synthesis

The integration of enzymatic methods with traditional organic synthesis, known as chemoenzymatic synthesis, has emerged as a powerful tool for creating complex molecules. nih.gov The structure of this compound presents opportunities for its use in this field. For example, enzymes could be employed for the stereoselective reduction of one or both of the ketone groups, leading to the formation of chiral alcohols with high enantiomeric purity. Such stereochemically defined products are often crucial for biological activity. Furthermore, the double bond could be a substrate for various enzymatic transformations, such as epoxidation or dihydroxylation, to introduce new functionalities with high regio- and stereoselectivity. These chemoenzymatically produced derivatives can then be used as advanced intermediates in the synthesis of complex natural products or other biologically active molecules. nih.gov

Future Perspectives and Emerging Research Directions for 2,5,7,9 Tetramethyl 2 Decene 6,8 Dione

Exploration of Novel Catalytic Transformations and C-H Functionalization Strategies

The future of organic synthesis lies in the ability to functionalize molecules with high precision and efficiency. For a compound like 2,5,7,9-Tetramethyl-2-decene-6,8-dione, with its multiple C-H bonds and reactive centers, the development of novel catalytic methods is a promising frontier.

Transition metal-catalyzed C-H functionalization has become an essential tool in organic synthesis, allowing for the direct conversion of C-H bonds into new chemical bonds. rsc.orgrsc.org Ketones are particularly attractive substrates and directing groups for these transformations due to their prevalence in bioactive molecules and their versatility as synthetic intermediates. rsc.orgrsc.orgacs.org Research could focus on leveraging the ketone moieties in this compound to direct the regioselective functionalization of otherwise unreactive C-H bonds. For instance, recent advances have enabled the β-C-H functionalization of ketones using cationic Palladium (Pd) complexes, a strategy that could be adapted to introduce aryl groups or other functionalities to the backbone of the target molecule. nih.govcolab.ws

The β-diketone motif itself is a versatile handle for various transformations. nih.govresearchgate.net Future work could explore enzymatic cleavage of the dione (B5365651) system, a process that can yield optically active products from symmetrical substrates, opening pathways to chiral building blocks. nih.gov Furthermore, the tetrasubstituted alkene presents a significant challenge and opportunity for asymmetric catalysis, such as enantioselective hydrogenation, to control the stereochemistry of the decene chain.

Integration with Automated Synthesis and Flow Chemistry Platforms for Enhanced Efficiency

To accelerate the discovery and optimization of reactions involving this compound, modern automation and flow chemistry technologies are indispensable. acs.org These technologies are reshaping how chemical synthesis is performed, enabling higher throughput, improved safety, and enhanced scalability. acs.orgyoutube.com

Automated synthesis platforms can rapidly screen a wide array of catalysts, ligands, and reaction conditions to identify optimal parameters for the C-H functionalization or other transformations of the target molecule. soci.orgsigmaaldrich.com This approach minimizes human error and can generate large datasets to build structure-reactivity relationships. sigmaaldrich.com

Table 1: Comparison of Batch vs. Flow Chemistry for a Representative Ketone Transformation This table illustrates the potential improvements in yield and reaction time when moving from traditional batch processing to a continuous flow setup for a reaction analogous to those that could be applied to the title compound.

| Parameter | Batch Reaction | Flow Reaction |

|---|---|---|

| Reaction Time | 2 hours | 22 minutes |

| Temperature | Room Temperature | 115 °C (Superheated) |

| Yield | 60% | 74% |

Data derived from an analogous Claisen condensation to form a β-diketone system. acs.org

Advanced Materials Science Applications Beyond Current Scope (e.g., Self-Assembly, Supramolecular Chemistry)

The β-diketone moiety is a superb chelating ligand for metal ions, suggesting that this compound could serve as a versatile building block in materials science. nih.govmdpi.com This opens up avenues beyond traditional organic synthesis into the realm of functional materials. numberanalytics.comucr.edu

Coordination Polymers and MOFs: The dione can act as a ligand to create metal-organic frameworks (MOFs) or coordination polymers. nih.gov The bulky methyl groups would influence the resulting structure, potentially creating unique porous materials with applications in gas storage, separation, or catalysis. nih.govresearchgate.net

Supramolecular Chemistry and Self-Assembly: Self-assembly, driven by non-covalent interactions like hydrogen bonding, is a powerful tool for constructing complex, ordered structures from molecular components. pnas.orggoogle.comgrc.org Derivatives of the dione could be designed to self-assemble into higher-order structures like nanotubes or nanosheets. Cyclic peptides, for example, use backbone hydrogen bonds to form well-defined nanotubes, a principle that could be mimicked by appropriately designed dione derivatives. acs.org The interplay of the hydrophobic alkyl chain and the polar diketone headgroup could lead to the formation of gels, vesicles, or other nanoscale assemblies. pnas.org

Development of Structure-Reactivity Relationships for Designed Derivatives

A systematic investigation into the structure-reactivity relationships of this compound and its derivatives is crucial for rationally designing molecules with desired properties. acs.orgnih.gov The reactivity of aldehydes and ketones is governed by the polar nature of the carbonyl group, which makes the carbon atom electrophilic. msu.eduyoutube.com

By synthesizing a library of derivatives with varied substituents and quantitatively measuring their reactivity in specific reactions, predictive models can be built. For example, studies on other α,β-unsaturated carbonyl compounds have shown that reactivity is highly dependent on the substitution pattern. nih.gov Methyl substitution on the vinyl carbons, for instance, can diminish reactivity in Michael additions. nih.gov

Quantum mechanical calculations could complement experimental work, providing insight into reaction mechanisms and energy barriers, and explaining how the molecule's structure influences its reactivity. acs.org This synergistic approach would enable the fine-tuning of the molecular architecture for specific applications, whether in catalysis, materials science, or chemical biology.

Table 2: Relative Reactivity Factors in α,β-Unsaturated Carbonyl Systems This table, based on analogous systems, shows how structural modifications can influence reactivity, a key concept for designing derivatives of the title compound.

| Structural Feature | Impact on Reactivity with Nucleophiles |

|---|---|

| Terminal vs. Internal Double Bond | Terminal is more reactive |

| Methyl Substitution on Alkene | Diminishes reactivity |

| Acetylene vs. Olefin | Acetylenic is more reactive |

Data generalized from structure-activity relationships of α,β-unsaturated carbonyl compounds. nih.gov

Multi-disciplinary Research at the Interface of Organic Chemistry with Materials Science and Chemical Biology

The full potential of this compound can best be realized through interdisciplinary collaboration. wur.nlfrontiersin.org The challenges and opportunities presented by this molecule naturally bridge several scientific fields.

Organic Chemistry and Materials Science: The synthesis of novel dione-based ligands by organic chemists can provide materials scientists with the building blocks for new functional materials, such as MOFs, sensors, or organic electronics. ucr.edunih.gov This collaboration is essential for moving from molecular design to tangible applications. numberanalytics.com

Organic Chemistry and Chemical Biology: Chemical biology uses small molecules to probe and manipulate biological systems. sheffield.ac.ukpressbooks.pubcornell.edu While no biological activity is currently reported, the dione's structure could be a starting point for developing chemical probes. The α,β-unsaturated carbonyl and β-diketone motifs are present in various biologically active natural products, including curcumin, where they contribute to antioxidant and protein-binding functions. mdpi.com By functionalizing the dione scaffold with bioactive groups, researchers could create tools to study cellular processes or develop new therapeutic leads. sheffield.ac.ukacs.orgacs.org This interface represents a vibrant area for future discovery. frontiersin.org

Q & A

Q. What spectroscopic methods are effective for characterizing the structural features of 2,5,7,9-Tetramethyl-2-decene-6,8-dione?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the positions of methyl groups and the α,β-unsaturated dione system. -NMR can resolve proton environments (e.g., vinyl protons at δ 5.1–5.5 ppm and methyl groups at δ 1.2–1.8 ppm), while -NMR identifies carbonyl carbons (δ 190–210 ppm) and olefinic carbons (δ 120–140 ppm). Infrared (IR) spectroscopy verifies carbonyl stretching vibrations (1640–1680 cm) and C=C bonds (1600–1650 cm). Mass spectrometry (MS) confirms molecular weight (CHO, exact mass 224.18 g/mol) and fragmentation patterns .

Q. How can researchers confirm the regiochemistry of the α,β-unsaturated dione system during synthesis?

- Methodological Answer : Regiochemical assignments rely on NOESY (Nuclear Overhauser Effect Spectroscopy) to detect spatial proximity between methyl groups and the double bond. X-ray crystallography provides definitive proof of regiochemistry by resolving spatial arrangements of substituents. Computational methods (e.g., DFT calculations) can predict and validate the most stable regioisomer by comparing experimental and theoretical NMR/IR data .

Q. What synthetic routes are reported for this compound?

- Methodological Answer : A common approach involves Claisen-Schmidt condensation between methyl ketones and α,β-unsaturated diketones under basic conditions (e.g., KOH/EtOH). Alternatively, Diels-Alder reactions with dienophiles like maleic anhydride may generate the dione scaffold, followed by regioselective methylation. Reaction conditions (temperature, solvent polarity) must be optimized to minimize side products like over-methylation or isomerization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer : Contradictions may arise from impurities or differing experimental setups. Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres (N/Ar) to isolate decomposition pathways. Compare results with high-purity samples (≥98% by HPLC) and standardize heating rates (e.g., 10°C/min). Cross-validate findings with computational studies (e.g., bond dissociation energy calculations) .

Q. What strategies improve regioselectivity in the synthesis of methyl-substituted diones?

- Methodological Answer : Steric and electronic effects dominate regioselectivity. Use bulky bases (e.g., LDA) to direct methylation to less hindered carbonyl positions. Catalytic Lewis acids (e.g., BF·OEt) can polarize carbonyl groups, favoring nucleophilic attack at specific sites. Solvent effects (e.g., THF vs. DMF) modulate reaction kinetics; low-polarity solvents may enhance selectivity by reducing competing pathways .

Q. How can computational chemistry predict the reactivity of this compound in cycloaddition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity with dienes or dienophiles. Transition state analysis identifies activation barriers for competing pathways (e.g., endo vs. exo selectivity). Pair computational results with experimental kinetics (e.g., variable-temperature NMR) to validate predictions .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

- Methodological Answer : Co-eluting impurities in HPLC may obscure quantification. Use orthogonal methods:

- HPLC-DAD/MS : Differentiate impurities via UV/vis spectra and mass fragmentation.

- GC-FID : Volatilize impurities for separation (derivatization may be required).

- NMR with cryoprobes : Enhance sensitivity for low-abundance species (≥0.1% detection limit).

Calibrate with synthetic impurity standards for accurate quantification .

Data Interpretation & Conflict Resolution

Q. How should researchers reconcile conflicting NMR data for methyl group assignments in literature?

- Methodological Answer : Discrepancies may stem from solvent effects or dynamic processes (e.g., keto-enol tautomerism). Replicate experiments under identical conditions (solvent, temperature). Use deuterated solvents (CDCl, DMSO-d) and control temperature (e.g., 25°C vs. 40°C). Variable-temperature NMR can reveal exchange broadening, while DEPT-135 and HSQC clarify carbon-proton correlations .

Q. What protocols validate the purity of this compound for pharmacological assays?

- Methodological Answer : Combine chromatographic (HPLC ≥95% purity), spectroscopic (NMR/IR absence of extraneous peaks), and elemental analysis (C, H, O within ±0.4% of theoretical). For biological studies, perform LC-MS to rule out endotoxins or residual solvents. Certify purity via independent labs using blinded samples .

Experimental Design

Q. How to design a kinetic study for the oxidation of this compound?

- Methodological Answer :

Monitor oxidation via UV/vis (λ = 250–300 nm for conjugated carbonyls) or -NMR (disappearance of vinyl protons). Use pseudo-first-order conditions with excess oxidant (e.g., KMnO). Vary temperature (Arrhenius analysis) and pH to map reaction pathways. Quench aliquots at timed intervals and analyze by GC-MS or HPLC to track intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.